molecular formula C19H17NO4 B4947863 3-hydroxy-3-(5-methoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)-1-methyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(5-methoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4947863
M. Wt: 323.3 g/mol
InChI Key: WGUBVWMZKCUXNW-UHFFFAOYSA-N
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Description

This compound belongs to the indol-2-one class, characterized by a bicyclic indole core fused with a substituted indenone moiety. Its structure includes:

  • A 1-methyl group at position 1, enhancing steric bulk and lipophilicity.
  • A 5-methoxy-1-oxo-2,3-dihydro-1H-inden-2-yl substituent, which introduces a methoxy-substituted indenone fragment. This moiety may influence electronic properties and biological interactions .

The molecular formula is C₂₁H₁₇NO₄, with a molecular weight of 347.37 g/mol. Its synthesis likely involves condensation reactions between substituted indenones and indole precursors, as seen in analogous indol-2-one syntheses .

Properties

IUPAC Name

3-hydroxy-3-(6-methoxy-3-oxo-1,2-dihydroinden-2-yl)-1-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-20-16-6-4-3-5-14(16)19(23,18(20)22)15-10-11-9-12(24-2)7-8-13(11)17(15)21/h3-9,15,23H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUBVWMZKCUXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(C3CC4=C(C3=O)C=CC(=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-hydroxy-3-(5-methoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)-1-methyl-1,3-dihydro-2H-indol-2-one is a novel indole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N1O4C_{16}H_{15}N_{1}O_{4}, with a molecular weight of approximately 285.30 g/mol. Its structure features an indole core fused with a methoxy-substituted indenone moiety, which may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. A notable study evaluated its efficacy against Mycobacterium tuberculosis . The compound demonstrated significant inhibitory activity with a minimum inhibitory concentration (MIC) of less than 1.6 µg/mL, indicating potent antitubercular effects. The mechanism of action is believed to involve inhibition of UDP-galactopyranose mutase, crucial for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Target
3-Hydroxy Compound< 1.6Mycobacterium tuberculosis
Comparison Compound A2.0Mycobacterium tuberculosis
Comparison Compound B5.0Mycobacterium tuberculosis

Anticancer Activity

The anticancer potential of the compound was investigated through various assays on different cancer cell lines. The results indicated that the compound exhibited cytotoxic effects on breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values of 15 µM and 20 µM, respectively. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via mitochondrial pathway
HT-2920Apoptosis via mitochondrial pathway

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory activity. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Case Studies

A comprehensive investigation into the biological activities of similar indole derivatives revealed that structural modifications significantly influence their pharmacological profiles. For instance, compounds with additional methoxy groups displayed enhanced antitumor activity compared to their unsubstituted counterparts .

Another study highlighted the synergistic effects observed when combining this compound with conventional antibiotics against resistant strains of bacteria, suggesting its potential as an adjuvant therapy in infectious diseases .

Scientific Research Applications

Chemical Properties and Structure

This compound features an indole structure, which is known for its biological activity. The presence of the methoxy group and the diketone functionality enhances its reactivity and potential biological interactions. Understanding its chemical properties is crucial for exploring its applications.

Cancer Treatment

Recent studies have highlighted the potential of indole derivatives, including this compound, in cancer therapy. Specifically, it has been shown to inhibit inhibitors of apoptosis proteins (IAPs), which are implicated in cancer cell survival. By promoting the degradation of cIAP-1 and cIAP-2 proteins, this compound can induce apoptosis in cancer cells, making it a candidate for treating various cancers such as:

  • Acute myeloid leukemia
  • Breast cancer
  • Colon cancer
  • Non-small cell lung cancer

These findings suggest that this compound could be developed into a novel therapeutic agent for cancer treatment by sensitizing tumor cells to apoptotic signals .

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective properties. The ability of this compound to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases. Its potential to influence pathways related to oxidative stress and inflammation positions it as a candidate for further research in neuroprotection .

Case Studies

Several studies have reported on the synthesis and biological evaluation of similar compounds:

  • Synthesis of Indole Derivatives : Research has demonstrated effective synthetic routes for creating indole derivatives that exhibit potent biological activities. These studies often focus on modifying the indole core to enhance activity against specific targets .
  • In Vitro Studies : Laboratory studies have shown that compounds with similar structures can effectively induce apoptosis in cultured cancer cell lines. These findings provide a basis for further exploration of 3-hydroxy-3-(5-methoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)-1-methyl-1,3-dihydro-2H-indol-2-one's efficacy .

Comparative Analysis Table

Application AreaPotential BenefitsRelevant Findings
Cancer TreatmentInduces apoptosis in cancer cellsEffective against IAPs; promotes cell death
NeuroprotectionModulates neurotransmitter systemsPotential benefits in neurodegenerative diseases
Mechanism of ActionActivates apoptotic pathwaysInfluences caspase activity

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains multiple reactive sites:

  • 3-Hydroxy group : Prone to oxidation or dehydration.

  • Oxindole core (2-oxo-1,3-dihydroindole) : Reactive toward nucleophiles or electrophiles at the keto group.

  • Methoxylated indene moiety : Potential for demethylation, ring-opening, or electrophilic substitution.

  • Methyl substituent at N1 : Stabilizes the indole ring but may influence steric effects.

Oxidation Reactions

  • 3-Hydroxy Group Oxidation : Likely oxidizes to a ketone under strong oxidizing agents (e.g., CrO₃ or KMnO₄), forming 3-oxo derivatives (similar to the transformation observed in ) .

    3-OHoxidizer3-O\text{3-OH} \xrightarrow{\text{oxidizer}} \text{3-O}

Nucleophilic Additions

  • Oxindole Carbonyl Reactivity : The 2-oxo group may undergo nucleophilic attack by hydrazines or amines (as seen in isatin-indole conjugates ), forming hydrazones or Schiff bases :

    R-NH2+C=OR-NH-C=N-R’\text{R-NH}_2 + \text{C=O} \rightarrow \text{R-NH-C=N-R'}

Cyclization and Rearrangements

  • Intramolecular Cyclization : Steric proximity between the indene and indole moieties could enable photochemical or acid-catalyzed cyclization (analogous to thienoindole synthesis in ) .

  • Tautomerism : The keto-enol tautomerism of the oxindole core may stabilize intermediates in acid/base conditions .

Comparative Reactivity with Analogues

Analogous Compound Reaction Type Outcome Reference
5-Hydroxy-1,3-dimethylindolin-2-one O-MethylationMethoxylation at C5
3-Hydroxy-3-methyloxindole OxidationFormation of 3-oxo derivatives
Thieno[2,3-b]indoles [3 + 2]-AnnulationCyclization to fused heterocycles

Anticipated Stability and Degradation

  • Thermal Stability : The fused indole-indene system likely decomposes above 250°C, releasing CO and NH₃ (observed in oxindole derivatives ) .

  • Photodegradation : UV exposure may induce ring-opening or radical formation at the methoxy group (similar to indole photochemistry ) .

Research Gaps and Recommendations

While no direct studies on this compound exist, future work should prioritize:

  • Synthetic Optimization : Adapting methods from thienoindole or isatin-indole syntheses.

  • Catalytic Functionalization : Exploring Pd-mediated cross-coupling at the indene ring.

  • Biological Screening : Testing antiproliferative activity against cancer cell lines (as in ) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related indol-2-one derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3-hydroxy, 1-methyl, 5-methoxy-indenone 347.37 Potential hydrogen-bonding and lipophilic interactions; uncharacterized bioactivity
3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one 3-hydroxy, 1-methyl, phenacyl 295.31 Known for antioxidant properties; structural flexibility due to phenacyl group
5-Methoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one 5-methoxy, 3,3-dimethyl 205.24 Enhanced steric hindrance; used in medicinal chemistry for kinase inhibition studies
3-Hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)indolin-2-one 3-hydroxy, 1-oxo-tetrahydronaphthalenyl 307.34 Anticancer activity (NSC236608); evaluated in computational drug discovery
(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI) Indole-methylene-indenone 273.30 Strong antimicrobial activity against Gram-negative bacteria; DFT-supported reactivity

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The phenacyl group in 3-hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one enhances antioxidant capacity, likely via radical scavenging . The 5-methoxy group in the target compound may improve metabolic stability compared to non-methoxy analogs . The indenone moiety in IMDHI demonstrates antimicrobial activity, suggesting that the target compound’s indenone fragment could confer similar properties .

Electronic Properties: DFT studies on IMDHI reveal that substituents like the indenone ring lower the HOMO-LUMO gap (4.5 eV), increasing electrophilicity and reactivity . The target compound’s methoxy group may further modulate this gap.

Synthetic Routes: Many indol-2-ones are synthesized via acid-catalyzed condensation (e.g., p-TSA in ) or Knoevenagel reactions (). The target compound’s synthesis likely follows similar protocols with tailored indenone precursors .

Pharmacological Potential: Compounds like 3-hydroxy-3-(1-oxo-tetrahydronaphthalenyl)indolin-2-one (NSC236608) show anticancer activity, highlighting the therapeutic relevance of hydroxy-indol-2-one scaffolds .

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